3-(4-morpholinyl)-2-phenylacrylonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-3-morpholin-4-yl-2-phenylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-10-13(12-4-2-1-3-5-12)11-15-6-8-16-9-7-15/h1-5,11H,6-9H2/b13-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDAXHHFWRWCAW-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C=C(C#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C=C(\C#N)/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 3 4 Morpholinyl 2 Phenylacrylonitrile
Electrophilic and Nucleophilic Reactions of the Acrylonitrile (B1666552) Moiety
The acrylonitrile portion of the molecule is the primary site for addition reactions. The conjugation of the carbon-carbon double bond with the nitrile group activates the β-carbon, making it electrophilic, while the enamine character simultaneously renders the β-carbon nucleophilic. fiveable.meenamine.net
Conjugate Addition Reactions (Michael Additions)
The electron-deficient nature of the β-carbon in the α,β-unsaturated nitrile system makes 3-(4-morpholinyl)-2-phenylacrylonitrile an excellent Michael acceptor. fiveable.mewikipedia.org It readily undergoes conjugate addition with a wide range of nucleophiles (Michael donors). organic-chemistry.orglibretexts.org In this reaction, the nucleophile adds to the β-carbon, and the resulting intermediate is subsequently protonated, typically at the α-carbon, to yield a substituted propionitrile (B127096) derivative.
The general mechanism involves the attack of a nucleophile on the β-carbon of the acrylonitrile moiety. This thermodynamically controlled reaction is favored by soft, resonance-stabilized nucleophiles. organic-chemistry.orgyoutube.com The choice of nucleophile can lead to a diverse array of functionalized products.
Table 1: Potential Michael Donors for Reaction with this compound
| Class of Michael Donor | Specific Example | General Product Structure |
| Active Methylene (B1212753) Compounds | Diethyl malonate | Diethyl 2-(2-cyano-2-phenyl-1-(morpholino)ethyl)malonate |
| β-Ketoesters | Ethyl acetoacetate | Ethyl 2-(2-cyano-2-phenyl-1-(morpholino)ethyl)-3-oxobutanoate |
| Nitroalkanes | Nitromethane | 4-(morpholino)-4-nitro-3-phenylbutanenitrile |
| Organocuprates | Lithium diphenylcuprate | 3,3-diphenyl-2-(morpholino)propanenitrile |
| Cyanide | Hydrogen cyanide | 2-(morpholinomethyl)-2-phenylsuccinonitrile |
The reaction with organocopper reagents is particularly effective for delivering alkyl or aryl groups via 1,4-addition, whereas more reactive organometallics like Grignard or organolithium reagents may preferentially attack the nitrile carbon (a 1,2-addition). acs.org
Reactions with Carbonyl Compounds and Their Derivatives
The enamine character of this compound allows its β-carbon to act as a nucleophile, attacking electrophilic carbonyl compounds. bohrium.com For instance, reaction with acyl chlorides leads to C-acylation at the β-position. The initial adduct, an iminium salt, can be subsequently hydrolyzed under aqueous conditions to yield a 1,3-dicarbonyl compound, specifically a β-ketonitrile derivative. libretexts.org
Conversely, carbanions generated from carbonyl compounds, such as ketones and esters, can act as nucleophiles in a Michael addition to the β-carbon of the acrylonitrile, as detailed in the previous section. rsc.org This duality in reactivity makes it a versatile building block for creating complex structures.
Cycloaddition and Annulation Reactions Involving this compound
The combination of functional groups in this compound makes it an ideal precursor for the synthesis of various heterocyclic systems. researchgate.netdocumentsdelivered.comacs.org These reactions often proceed through a sequence of addition, cyclization, and elimination steps.
Heterocyclic Ring Formation (e.g., Pyrazole (B372694), Pyrimidine (B1678525) Synthesis)
Enaminonitriles are highly valued synthons for heterocyclic chemistry. sapub.orgnih.gov
Pyrazole Synthesis: One of the most important transformations is the reaction with hydrazine (B178648) and its derivatives to form aminopyrazoles. chim.it In this process, this compound reacts with hydrazine hydrate, where hydrazine acts as a dinucleophile. The reaction likely proceeds via an initial nucleophilic attack at the β-carbon, followed by the elimination of the morpholine (B109124) leaving group. Subsequent intramolecular cyclization of the intermediate onto the electrophilic nitrile carbon yields the final 3-amino-4-phenyl-1H-pyrazole product. researchgate.net
Pyrimidine Synthesis: The synthesis of pyrimidines can be achieved by reacting the enaminonitrile with reagents containing an N-C-N fragment, such as amidines, guanidine (B92328), or urea. bu.edu.egorganic-chemistry.org This annulation strategy typically involves the enaminonitrile providing a three-carbon fragment (Cα-Cβ-CN). For example, condensation with guanidine would lead to the formation of a 2,4-diamino-5-phenylpyrimidine, where the morpholine moiety is eliminated during the cyclization process. Functionalized enamines are known to participate in such multicomponent reactions to afford highly substituted pyrimidines. organic-chemistry.orgresearchgate.netnih.gov
Table 2: Heterocyclic Synthesis from this compound
| Reagent | Resulting Heterocycle | Reaction Type |
| Hydrazine Hydrate | Aminopyrazole | Cyclocondensation |
| Guanidine | Diaminopyrimidine | [3+3] Annulation |
| Amidines (e.g., Benzamidine) | Substituted Pyrimidine | [3+3] Annulation |
| Hydroxylamine | Aminoisoxazole | Cyclocondensation |
Thorpe-Ziegler Cyclization Pathways Initiated by Enaminonitriles
The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of dinitriles to form a cyclic enaminonitrile, which can then be hydrolyzed to a cyclic ketone. dntb.gov.uabuchler-gmbh.comwikipedia.orgsynarchive.com While this compound itself is not a dinitrile, it can serve as a key starting material for a Thorpe-Ziegler type cyclization.
A documented synthetic route involves the N-alkylation of a related enaminonitrile with an α-haloacetonitrile (e.g., chloroacetonitrile). mdpi.com This creates a precursor containing two nitrile groups separated by a flexible chain. In the presence of a strong base, a carbanion is formed alpha to one of the nitrile groups, which then attacks the other nitrile group intramolecularly. This cyclization, a classic Thorpe-Ziegler reaction, results in the formation of a new ring. For example, this strategy has been successfully employed to synthesize 4-aminopyrazole derivatives from enaminonitriles. mdpi.com
Transformations Involving the Morpholine Ring System
The morpholine ring is not merely a passive component of the molecule; it plays a crucial role in its reactivity. wikipedia.org
The primary transformation involving the morpholine moiety is its function as an excellent leaving group. researchgate.net As an enamine, the Cβ-N bond is susceptible to cleavage, particularly after the initial addition of a nucleophile to the β-carbon. This allows for facile substitution reactions where other nucleophiles, such as primary or secondary amines (transamination) or various carbon nucleophiles, can displace the morpholine ring. nih.gov This reactivity is fundamental to many of the cyclization reactions described above, where the elimination of morpholine is a key step in the formation of the heterocyclic product.
Furthermore, under acidic aqueous conditions, the enamine functionality can be hydrolyzed. This reaction proceeds via the formation of a protonated iminium intermediate, which is then attacked by water. The subsequent collapse of the carbinolamine intermediate regenerates a carbonyl group, converting this compound into the corresponding β-ketonitrile, benzoylacetonitrile. libretexts.orgmasterorganicchemistry.com
Role of the Phenyl Substituent in Reaction Mechanisms and Selectivity
The phenyl substituent at the α-position of this compound plays a pivotal role in dictating the compound's reactivity and the selectivity of its transformations. This influence is a complex interplay of electronic and steric effects that modulate the electron density distribution within the molecule and govern the accessibility of its reactive centers.
The core reactivity of this compound stems from its enamine character. The lone pair of electrons on the morpholine nitrogen atom participates in resonance with the carbon-carbon double bond, increasing the electron density at the α-carbon (the carbon atom bonded to the phenyl and cyano groups). This makes the α-carbon nucleophilic and susceptible to attack by various electrophiles.
The phenyl group, being directly attached to this nucleophilic center, exerts significant control over the reaction pathways. Its influence can be dissected into two primary components: electronic effects and steric effects.
Electronic Effects:
The phenyl group can influence the electronic nature of the α-carbon through both inductive and resonance effects.
Inductive Effect (-I): Due to the higher s-character of the sp² hybridized carbons of the phenyl ring compared to the sp³ hybridized carbons of alkyl groups, the phenyl ring exhibits an electron-withdrawing inductive effect. walisongo.ac.id This effect tends to decrease the electron density at the α-carbon, thereby reducing its nucleophilicity.
Resonance Effect (+M/-M): The phenyl group's π-system can engage in resonance with the enamine double bond. Depending on the electronic demands of the reaction, the phenyl group can either donate or withdraw electron density via resonance. In the context of an electron-rich enamine system, the phenyl group can act as a π-acceptor, delocalizing the electron density from the α-carbon into the aromatic ring. This delocalization can stabilize the enamine system but also tempers its nucleophilic reactivity compared to an analogous enamine lacking the α-phenyl group.
The net electronic effect is a balance between these opposing forces. In many reactions of α-phenyl enamines, the electron-withdrawing inductive effect and the resonance delocalization tend to dominate, leading to a moderated nucleophilicity of the α-carbon. This modulation of reactivity is crucial for controlling the outcome of reactions, preventing overly vigorous or unselective transformations.
Steric Effects:
The bulk of the phenyl group introduces significant steric hindrance around the α-carbon. This steric congestion plays a critical role in determining the regioselectivity and stereoselectivity of reactions.
Regioselectivity: In reactions with electrophiles, the phenyl group can sterically shield the α-carbon, directing the incoming electrophile to attack the nitrogen atom of the morpholine ring instead. However, due to the inherent nucleophilicity of the α-carbon in enamines, C-alkylation often remains a competitive pathway. The balance between C- and N-alkylation is highly dependent on the nature of the electrophile and the reaction conditions. For instance, harder electrophiles may favor N-alkylation, while softer electrophiles are more likely to react at the α-carbon.
Stereoselectivity: In reactions that form a new stereocenter at the α-position, the phenyl group can exert a strong directing influence, leading to the preferential formation of one stereoisomer over another. The bulky phenyl group will favor the approach of the electrophile from the less hindered face of the molecule, leading to a high degree of diastereoselectivity or enantioselectivity, particularly in reactions employing chiral auxiliaries or catalysts.
Influence on Reaction Mechanisms:
The electronic and steric contributions of the phenyl group directly impact the mechanisms of various reactions involving this compound. For example, in electrophilic substitution reactions, the phenyl group stabilizes the intermediate iminium ion formed after the initial attack of the electrophile at the α-carbon. This stabilization facilitates the reaction, even with the somewhat attenuated nucleophilicity of the starting enamine.
In cycloaddition reactions, the electronic nature of the phenyl group can influence the energy levels of the frontier molecular orbitals of the enamine, thereby affecting the rate and regioselectivity of the cycloaddition. For instance, systematic studies on the reaction of α-aryl enamines with azides have shown that electron-donating substituents on the enamine enhance the reaction rate.
The interplay of these effects allows for the fine-tuning of the reactivity of this compound, making it a versatile intermediate in organic synthesis. The phenyl substituent is not merely a passive spectator but an active participant that shapes the molecule's chemical behavior.
Applications of 3 4 Morpholinyl 2 Phenylacrylonitrile in Complex Molecule Synthesis
Utilization as a Key Building Block for Nitrogen-Containing Heterocycles
The inherent reactivity of the α,β-unsaturated nitrile moiety, coupled with the electronic influence of the morpholine (B109124) and phenyl substituents, positions 3-(4-morpholinyl)-2-phenylacrylonitrile as a versatile starting material for the synthesis of a variety of nitrogen-containing heterocycles.
Precursor to Pyrazoles and Pyrimidine (B1678525) Scaffolds
While direct, documented syntheses of pyrazoles and pyrimidines from this compound are not extensively reported, its structural similarity to other activated acrylonitriles suggests its potential as a valuable precursor for these important heterocyclic scaffolds. The classical synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.govnih.gov In a similar vein, α,β-unsaturated ketones, structurally related to this compound, readily undergo cyclization with hydrazines to afford pyrazoles. nih.govnih.gov It is therefore plausible that this compound could react with hydrazines, with the morpholino group potentially acting as a leaving group under certain conditions, to yield pyrazole (B372694) derivatives.
The synthesis of pyrimidines can be achieved through various condensation reactions. organic-chemistry.org For instance, the reaction of amidines with α,β-unsaturated carbonyl compounds is a well-established route to dihydropyrimidines, which can be subsequently oxidized to pyrimidines. Given the electrophilic nature of the β-carbon in this compound, its reaction with amidines could provide a pathway to novel pyrimidine derivatives.
Table 1: Representative Synthesis of Pyrazoles from α,β-Unsaturated Precursors A table summarizing representative examples of pyrazole synthesis from α,β-unsaturated ketones and hydrazines, highlighting the reaction conditions and yields.
| α,β-Unsaturated Ketone | Hydrazine Derivative | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| (E)-3-phenyl-4-(p-tolyl)-3-buten-2-one | p-Sulfamylphenyl hydrazine | Glacial acetic acid, reflux | 1-(p-Sulfamylphenyl)-3-methyl-4-phenyl-5-(p-tolyl)pyrazole | Good | nih.gov |
| Chalcone | Hydrazine hydrate | Ethanol, reflux | 3,5-Diaryl-1H-pyrazole | Not specified | nih.gov |
Synthesis of Thiazole (B1198619) and Thiophene (B33073) Derivatives via Related Acrylonitriles
The synthesis of thiazole and thiophene derivatives often utilizes acrylonitrile (B1666552) precursors. While specific examples employing this compound are not prevalent in the literature, the general reactivity of related acrylonitriles provides a strong indication of its potential in this area. For instance, the Hantzsch thiazole synthesis, a cornerstone in thiazole chemistry, involves the reaction of a thiourea (B124793) or thioamide with an α-haloketone. Acrylonitrile derivatives can be functionalized to serve as precursors to the requisite α-haloketone or a synthetic equivalent.
Thiophene synthesis can also be achieved from acrylonitrile precursors through various methodologies. One common approach involves the reaction of an acrylonitrile with elemental sulfur in the presence of a base, a process known as the Gewald reaction. This reaction is particularly useful for the synthesis of 2-aminothiophenes. The phenyl and morpholinyl groups on this compound would be expected to influence the regioselectivity and reactivity in such transformations, potentially leading to novel thiophene derivatives.
Table 2: Synthesis of Thiazole Derivatives from Acrylonitrile-Related Precursors A table detailing the synthesis of thiazole derivatives, showcasing the versatility of acrylonitrile-based starting materials.
| Acrylonitrile Derivative/Precursor | Reagents | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| α-Bromoketone (derived from an alkene) | Thiourea | Not specified | 2-Aminothiazole derivative | Not specified | General Hantzsch Synthesis |
Contributions to Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, are highly valued for their efficiency and atom economy. rsc.org The electrophilic nature of the double bond in this compound makes it an excellent candidate for participation in MCRs.
For example, in a hypothetical MCR, this compound could react with a nucleophile and a third component that can undergo subsequent cyclization. The presence of the nitrile group offers a handle for further transformations within the MCR cascade. While specific MCRs involving this particular acrylonitrile are not widely reported, its potential is evident from the numerous MCRs that utilize other activated alkenes for the synthesis of complex heterocyclic systems. nih.gov
Strategic Use in Cascade and Domino Reactions
Cascade and domino reactions, which involve a series of intramolecular transformations initiated by a single event, are powerful tools for the rapid construction of complex molecular frameworks. nih.govbeilstein-journals.org The multiple reactive sites within this compound—the double bond, the nitrile group, and the potential for the morpholine to act as a leaving group—make it a promising substrate for the design of novel cascade and domino sequences.
A potential cascade reaction could be initiated by the Michael addition of a nucleophile to the β-position of the acrylonitrile. The resulting intermediate could then undergo an intramolecular cyclization involving the nitrile group or the phenyl ring, leading to the formation of polycyclic structures. The strategic choice of the nucleophile and reaction conditions could allow for the selective formation of different heterocyclic systems. The development of such cascade reactions involving this compound would represent a significant advancement in the synthesis of nitrogen-containing heterocycles. researchgate.netrsc.org
Advanced Spectroscopic and Structural Elucidation of 3 4 Morpholinyl 2 Phenylacrylonitrile
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For 3-(4-morpholinyl)-2-phenylacrylonitrile, both ¹H and ¹³C NMR provide definitive evidence for its covalent framework, while advanced 2D NMR techniques can confirm stereochemical details.
The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to the phenyl, morpholinyl, and acrylonitrile (B1666552) moieties. Based on data from analogous structures, the assignments can be predicted with high confidence. scielo.brrsc.orgcareerendeavour.comorganicchemistrydata.org The electron-donating morpholino group and the electron-withdrawing nitrile group create a polarized enamine system, significantly influencing the chemical shifts of the vinylic proton and carbons.
¹H NMR Spectroscopy: The proton spectrum is expected to be well-resolved. The aromatic protons of the phenyl ring will typically appear in the downfield region (δ 7.2-7.5 ppm). The protons on the morpholine (B109124) ring will present as two distinct multiplets, corresponding to the methylene (B1212753) groups adjacent to the nitrogen (N-CH₂) and oxygen (O-CH₂) atoms, likely around δ 3.2-3.5 ppm and δ 3.7-3.9 ppm, respectively. A key signal is the singlet for the vinylic proton (C=CH-N), which is expected to appear significantly upfield due to the strong electron-donating effect of the morpholine nitrogen.
¹³C NMR Spectroscopy: The carbon spectrum provides a count of the unique carbon environments. The nitrile carbon (C≡N) is expected at approximately δ 118-120 ppm. The carbons of the phenyl ring will resonate in the aromatic region (δ 125-140 ppm). The two vinylic carbons (C2 and C3) are heavily influenced by the substituents, with the C2-phenyl carbon appearing around δ 100-105 ppm and the C3-morpholinyl carbon resonating further downfield at δ 150-155 ppm. The morpholine carbons would appear in the aliphatic region, typically between δ 45-55 ppm for the N-CH₂ carbons and δ 65-70 ppm for the O-CH₂ carbons. careerendeavour.comorganicchemistrydata.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments Predicted chemical shifts (δ) in ppm relative to TMS in CDCl₃.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Phenyl (C₂', C₃', C₄') | 7.20 - 7.50 (m, 5H) | 125.0 - 140.0 |
| Vinylic (Cα) | - | ~102.0 |
| Vinylic (Cβ) | ~7.40 (s, 1H) | ~153.0 |
| Nitrile (CN) | - | ~119.0 |
| Morpholine (N-CH₂) | ~3.30 (t, 4H) | ~50.0 |
| Morpholine (O-CH₂) | ~3.80 (t, 4H) | ~66.0 |
While 1D NMR confirms the basic structure, 2D NMR experiments are essential for unambiguous assignments and for probing stereochemistry, such as the configuration around the C=C double bond. longdom.orgnumberanalytics.comnumberanalytics.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the adjacent methylene protons within the morpholine ring. It would also show correlations between the ortho, meta, and para protons of the phenyl ring, helping to assign them definitively. longdom.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would be used to link the proton assignments in Table 1 to their corresponding carbon signals, for instance, confirming the assignments of the N-CH₂ and O-CH₂ groups. numberanalytics.comipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is crucial for connecting the different fragments of the molecule. For example, correlations would be expected from the vinylic proton to the nitrile carbon, the C2-phenyl carbon, and the carbons of the phenyl ring. The morpholine N-CH₂ protons would show a correlation to the C3-vinylic carbon, confirming the connectivity of the morpholine ring to the acrylonitrile backbone. numberanalytics.comipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the definitive experiment for determining through-space proximity and thus, stereochemistry. numberanalytics.com For this compound, a key question is the geometric isomerism (E/Z configuration) arising from restricted rotation around the C=C bond. A NOESY experiment would show a spatial correlation between the vinylic proton and the ortho-protons of the phenyl ring if they are on the same side of the double bond (cis), which would establish the Z-isomer. Conversely, a correlation between the vinylic proton and the N-CH₂ protons of the morpholine ring would indicate an E-configuration.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the structural fragments of a compound. The nominal molecular mass of this compound (C₁₃H₁₄N₂O) is 214 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 214. chemguide.co.uk
The fragmentation pattern is predictable based on the functional groups present. chemguide.co.uklibretexts.orgmiamioh.edu The morpholine ring is a common site for initial fragmentation. Key fragmentation pathways would likely include:
Alpha-cleavage adjacent to the morpholine nitrogen or oxygen.
Loss of the morpholine ring: Cleavage of the C-N bond connecting the morpholine to the vinyl group.
Fragmentation of the morpholine ring: A characteristic loss of C₂H₄O (44 Da) or C₂H₅N (43 Da) fragments is common for morpholine derivatives. researchgate.net
Cleavage at the phenyl group: Loss of the phenyl radical (C₆H₅, 77 Da).
Loss of HCN: A common fragmentation for nitriles, leading to a fragment at M-27.
Table 2: Predicted Key Fragments in the Mass Spectrum
| m/z Value | Identity of Fragment |
|---|---|
| 214 | [M]⁺˙ (Molecular Ion) |
| 183 | [M - CH₂O]⁺˙ |
| 157 | [M - C₃H₅O]⁺˙ |
| 137 | [M - C₆H₅]⁺ |
| 86 | [C₄H₈NO]⁺ (Morpholino cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| 56 | [C₃H₆N]⁺ (Fragment from morpholine ring) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Confirmation
IR and UV-Vis spectroscopy are used to identify key functional groups and analyze the electronic conjugation within the molecule. nih.govscholarsresearchlibrary.comlibretexts.org
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands confirming the presence of the principal functional groups. rsc.orgspectroscopyonline.com
C≡N Stretch: A sharp, strong absorption band around 2220-2230 cm⁻¹ is characteristic of a conjugated nitrile.
C=C Stretch: A strong band in the region of 1600-1650 cm⁻¹ corresponds to the heavily substituted and conjugated C=C double bond.
Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.
Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹ for the morpholine CH₂ groups.
C-O-C Stretch: A strong, characteristic band for the ether linkage in the morpholine ring, typically around 1115 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is dominated by the extended π-conjugated system formed by the phenyl ring, the C=C double bond, and the nitrile group, further influenced by the auxochromic morpholino group. This extensive conjugation is expected to result in strong absorption in the UV region. A strong π → π* transition would likely be observed, with a λₘₐₓ predicted to be in the range of 300-350 nm, indicative of the push-pull electronic nature of the molecule. nih.govresearchgate.net
Table 3: Summary of Key IR and UV-Vis Spectral Features
| Spectroscopy | Feature | Expected Wavenumber / Wavelength |
|---|---|---|
| IR | Nitrile (C≡N) Stretch | 2220 - 2230 cm⁻¹ |
| IR | Alkene (C=C) Stretch | 1600 - 1650 cm⁻¹ |
| IR | Aromatic C-H Stretch | > 3000 cm⁻¹ |
| IR | Aliphatic C-H Stretch | < 3000 cm⁻¹ |
| IR | Ether (C-O-C) Stretch | ~ 1115 cm⁻¹ |
| UV-Vis | π → π* Transition (λₘₐₓ) | 300 - 350 nm |
X-ray Crystallography and Solid-State Structural Investigations
X-ray crystallography provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. acs.org While a specific structure for this compound is not publicly available, analysis of related acrylonitrile derivatives allows for a robust prediction of its solid-state characteristics. nih.govsemanticscholar.org
The molecule is expected to be largely planar in the region of the phenylacrylonitrile core to maximize π-conjugation. The morpholine ring would likely adopt a stable chair conformation. researchgate.net
The crystal packing is determined by a network of weak intermolecular interactions that dictate the supramolecular architecture. nih.govmdpi.com
C-H···π Interactions: A prevalent interaction in aromatic compounds. The electron-rich π-system of the phenyl ring can act as an acceptor for hydrogen atoms from adjacent molecules. C-H···π interactions involving the aromatic protons of one molecule and the phenyl ring of another are highly probable and would contribute significantly to the crystal packing. nih.govsemanticscholar.org
π-π Stacking: Depending on the steric hindrance, molecules may arrange in a face-to-face or offset π-stacking motif between the phenyl rings of adjacent molecules. These interactions are crucial for stabilizing the crystal lattice. nih.govresearchgate.net
CH···HC Interactions: Van der Waals forces, including contacts between hydrogen atoms on the peripheries of adjacent molecules, will also contribute to the cohesion of the crystal structure.
These interactions collectively guide the molecules to pack in a way that minimizes energy, often resulting in herringbone or layered structures. nih.govsemanticscholar.org
Computational and Theoretical Investigations of 3 4 Morpholinyl 2 Phenylacrylonitrile
Quantum Chemical Calculations (e.g., DFT Studies)
Electronic Structure and Molecular Orbital Analysis
No published data is available regarding the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or molecular orbital analysis of 3-(4-morpholinyl)-2-phenylacrylonitrile. Such studies would typically involve DFT calculations to determine the molecule's electronic properties, which are crucial for understanding its reactivity and spectral characteristics.
Conformational Landscape and Energy Minima
There is no available research on the conformational analysis of this compound. A computational study in this area would identify the various stable three-dimensional arrangements (conformers) of the molecule and their relative energy minima, providing insight into its flexibility and preferred shapes.
Reaction Mechanism Elucidation through Computational Modeling
Transition State Analysis and Activation Energy Calculations
Information regarding the computational modeling of reaction mechanisms involving this compound, including transition state analysis and activation energy calculations, is not present in the current body of scientific literature. These investigations are vital for understanding the pathways and energetics of chemical reactions in which this compound might participate.
Solvent Effects on Reactivity
No computational studies have been found that specifically investigate the influence of different solvents on the reactivity of this compound. Such research would provide valuable information on how the reaction rates and mechanisms are affected by the surrounding medium.
Molecular Dynamics Simulations for Dynamic Behavior
There are no published molecular dynamics simulations for this compound. These simulations would offer a detailed view of the molecule's movements and interactions over time at an atomic level, which is essential for understanding its behavior in various environments.
QSAR (Quantitative Structure-Activity Relationship) Studies on Derivatives (Excluding Clinical Correlates)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. jocpr.com This approach is instrumental in drug discovery for predicting the activity of new compounds, optimizing lead structures, and understanding the molecular features that govern their efficacy. jocpr.comnih.gov
In the context of this compound derivatives, QSAR studies have been employed to create predictive models for their cytotoxic effects, particularly against cancer cell lines. nih.gov These studies aim to elucidate the structural requirements for activity and guide the synthesis of new, more potent analogs. nih.gov
A significant QSAR study was conducted on a series of 2-phenylacrylonitriles, which includes derivatives of this compound, to model their cytotoxicity against the MCF-7 breast cancer cell line. nih.gov The primary biological target for these compounds was identified as the Arylhydrocarbon Receptor (AhR). nih.gov The efficacy of the compounds was initially assessed using an MTT assay, although subsequent investigations revealed that some compounds could interfere with the assay, necessitating the use of an SRB (sulforhodamine B) assay for confirmation. nih.gov
For the development of the QSAR model, a dataset of 80 structures was initially considered. After a filtering process to remove descriptors with low variance, a set of 296 descriptors remained for each compound. nih.gov Variable selection was then performed using both simulated annealing and genetic algorithm methods to identify the most relevant molecular descriptors for predicting cytotoxic activity. nih.gov
The final QSAR model was developed using a training set of 75 compounds and incorporated seven molecular descriptors. This multilinear regression model demonstrated good statistical significance and predictive capability, as indicated by its validation metrics. nih.gov The physical interpretation of this model provides valuable insights into the structure-activity relationships of this class of compounds, highlighting the structural features that are critical for their cytotoxic activity. nih.gov This information is pivotal for the rational design of novel structures with enhanced potency. nih.gov
Below are the interactive data tables summarizing the key aspects of the QSAR study on 2-phenylacrylonitrile (B1297842) derivatives.
Table 1: Statistical Parameters of the Final QSAR Model
| Parameter | Value | Description |
| R² | 0.726 | The coefficient of determination, indicating the proportion of the variance in the dependent variable that is predictable from the independent variables. |
| Q²LOO | 0.663 | The leave-one-out cross-validated R², a measure of the model's predictive ability. |
| Number of Descriptors | 7 | The number of molecular properties used in the final model equation. |
| Number of Observations | 75 | The number of compounds included in the final model development. |
This table presents the key statistical validation parameters for the developed QSAR model for 2-phenylacrylonitrile derivatives. nih.gov
Table 2: Brief Description of the Molecular Descriptors in the Final QSAR Model
| Descriptor | Description |
| Topological Descriptors | These descriptors encode information about the connectivity and branching of the molecule, helping to identify specific structural features and their surrounding environment. nih.gov |
| Descriptor 1 | [Specific descriptor name and detailed description from the source would be listed here if available] |
| Descriptor 2 | [Specific descriptor name and detailed description from the source would be listed here if available] |
| Descriptor 3 | [Specific descriptor name and detailed description from the source would be listed here if available] |
| Descriptor 4 | [Specific descriptor name and detailed description from the source would be listed here if available] |
| Descriptor 5 | [Specific descriptor name and detailed description from the source would be listed here if available] |
| Descriptor 6 | [Specific descriptor name and detailed description from the source would be listed here if available] |
| Descriptor 7 | [Specific descriptor name and detailed description from the source would be listed here if available] |
Mechanistic Investigations of Biological Interactions of 3 4 Morpholinyl 2 Phenylacrylonitrile Derivatives
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This method is instrumental in drug discovery for forecasting the binding mode and affinity of a ligand, such as a derivative of 3-(4-morpholinyl)-2-phenylacrylonitrile, to its protein target. researchgate.netnih.gov
Binding Mode Analysis with Biological Targets (e.g., Enzymes, Receptors)
Molecular docking simulations provide insights into how a ligand interacts with the active site of a biological target, such as an enzyme or receptor. nih.gov These interactions are crucial for understanding the compound's mechanism of action. The binding mode is characterized by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov
For instance, in studies of various heterocyclic inhibitors, docking analyses reveal key amino acid residues within the binding pocket that are essential for interaction. In the context of cholinesterase inhibition, docking studies on uracil (B121893) derivatives showed interactions with key residues like Trp86, Trp286, and Phe295 in acetylcholinesterase. nih.gov Similarly, docking of inhibitors into the butyrylcholinesterase active site can reveal hydrophobic interactions and hydrogen bonds with residues like Ser198. researchgate.net For monoamine oxidase (MAO) inhibitors, simulations can elucidate how the molecule orients within the enzyme's substrate cavity to interact with polar and hydrophobic regions. nih.govresearchgate.net Computational analyses can also suggest how specific functional groups, like the nitro group in some derivatives, can form unique interactions, such as a π-hole interaction with tyrosine residues in a receptor. nih.gov
The morpholine (B109124) ring, a key feature of the title compound, is a versatile scaffold in medicinal chemistry. researchgate.netnih.gov Docking studies on various morpholine-containing molecules have demonstrated its ability to engage in significant binding interactions. For example, in the design of anticancer agents targeting the PI3Kα enzyme, derivatives containing a core structure were shown to form hydrogen bonds with key binding site residues including S774, V851, and D933. mdpi.com
Prediction of Binding Affinities and Molecular Recognition Events
A primary goal of molecular docking is to estimate the binding affinity between a ligand and its target protein, which is often expressed as a docking score or binding energy (kcal/mol). nih.govmdpi.com A lower, more negative binding energy generally indicates a more stable and favorable interaction. nih.govmdpi.com This predictive capability allows for the screening of large compound libraries to identify potential hits before undertaking expensive and time-consuming laboratory synthesis and testing. nih.govresearchgate.net
Computational models can be validated by correlating the predicted binding scores with experimentally determined binding affinities or inhibitory concentrations (e.g., IC₅₀ values). nih.gov This correlation strengthens the model's predictive power for new, uncharacterized compounds. nih.gov For example, studies on fentanyl analogs have shown a strong correlation between docking scores at the mu-opioid receptor and their experimental binding affinities. nih.gov Similarly, docking scores for a series of uracil derivatives against acetylcholinesterase and butyrylcholinesterase were found to be consistent with the experimental IC₅₀ values. nih.gov
Table 1: Representative Predicted Binding Affinities from Molecular Docking Studies
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| 2H-thiopyrano[2,3-b]quinoline Derivatives | Cannabinoid Receptor 1 (CB1a) | -5.3 to -6.1 | nih.gov |
| Uracil Derivatives | Acetylcholinesterase (AChE) | -5.06 to -7.90 | nih.gov |
| Uracil Derivatives | Butyrylcholinesterase (BuChE) | -5.93 to -7.97 | nih.gov |
| Ertugliflozin (Antidiabetic Drug) | Sodium-glucose cotransporter 2 (SLC5A2) | -10.426 | nih.gov |
| Buprenorphine (Analgesic) | Mu-opioid receptor (OPRM1) | High Affinity (Specific value not stated) | nih.gov |
In Vitro Enzyme Inhibition Studies (Mechanistic Focus)
In vitro enzyme assays are fundamental for determining the inhibitory potential of compounds like this compound derivatives against specific enzymes. These studies provide quantitative measures of potency, such as the half-maximal inhibitory concentration (IC₅₀), and can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed).
Inhibition of DNA Gyrase and Dihydrofolate Reductase (DHFR)
DNA Gyrase: This bacterial enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. nih.govmdpi.com Its absence in higher eukaryotes makes it an attractive target for antibacterial agents. nih.gov Inhibitors of DNA gyrase can act through two primary mechanisms: catalytic inhibition by interfering with ATP binding (targeting the GyrB subunit) or by stabilizing the enzyme-DNA cleavage complex, which leads to double-stranded DNA breaks (targeting the GyrA subunit). nih.govmdpi.com While no specific data on this compound derivatives targeting DNA gyrase was found, the development of new inhibitors for this enzyme is an active area of research, focusing on novel scaffolds that can overcome resistance to existing drugs like fluoroquinolones. nih.govnih.gov
Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folate metabolic pathway, catalyzing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). scbt.comresearchgate.net THF is a vital cofactor for the synthesis of nucleotides and certain amino acids, making DHFR essential for cell growth and proliferation. scbt.commdpi.com Inhibition of DHFR disrupts these processes, leading to cell death. mdpi.comnih.gov Consequently, DHFR inhibitors are used as anticancer and antimicrobial agents. researchgate.netorscience.ru Many DHFR inhibitors are heterocyclic compounds. researchgate.netorscience.ru For example, Trimethoprim, a well-known antibacterial DHFR inhibitor, features a substituted pyrimidine (B1678525) ring. mdpi.com Research into novel DHFR inhibitors often involves modifying such heterocyclic structures to improve potency and selectivity. mdpi.comnih.gov
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
AChE and BuChE are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine, thereby terminating synaptic transmission. nih.govnih.gov Inhibition of these enzymes increases the concentration and duration of action of acetylcholine, a strategy used in the symptomatic treatment of Alzheimer's disease. nih.govnih.gov
Derivatives containing a morpholine moiety have been investigated as cholinesterase inhibitors. nih.gov For instance, a series of morpholine-based chalcones was evaluated for inhibitory activity against both MAO and AChE. nih.gov In that study, some derivatives showed moderate AChE inhibition. nih.gov Kinetic studies help to determine the nature of this inhibition. For example, studies on khellactone (B107364) coumarins revealed that different derivatives could act as reversible, mixed-type inhibitors of AChE and BuChE, with specific Ki values indicating the binding affinity of the inhibitor to the enzyme. nih.gov The development of dual or selective inhibitors for these enzymes is a significant goal in medicinal chemistry. researchgate.netfrontiersin.org
Table 2: Cholinesterase Inhibitory Activity of Representative Compounds
| Compound Series | Enzyme | Most Potent Compound | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Morpholine-based Chalcones | AChE | MO5 | 6.1 | nih.gov |
| AChE | MO9 | 12.01 | nih.gov | |
| Khellactone Coumarins | AChE | PJ13 | 9.28 | nih.gov |
| BuChE | PJ5 | 7.22 | nih.gov | |
| Uracil Derivatives | AChE | Compound 4 | 0.088 | nih.gov |
| BuChE | Compound 4 | 0.137 | nih.gov |
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters like dopamine, serotonin, and norepinephrine. nih.govnih.gov Inhibitors of these enzymes, particularly selective MAO-B inhibitors, are used in the treatment of Parkinson's disease and depression. nih.govlookchem.com
The morpholine scaffold is present in known MAO inhibitors such as Moclobemide. researchgate.net Research has shown that morpholine-containing chalcones can be potent and selective MAO-B inhibitors. nih.gov In one study, an unsubstituted morpholine-chalcone derivative (MO1) was found to be a highly potent and selective MAO-B inhibitor with an IC₅₀ value of 0.030 µM and a selectivity index of over 1333. nih.gov Other classes of compounds, such as 3-phenylcoumarins and 3,4-dihydro-2(1H)-quinolinone derivatives, have also been identified as potent and selective MAO-B inhibitors, with some compounds exhibiting IC₅₀ values in the low nanomolar range. nih.govlookchem.com Structure-activity relationship studies help to identify which substitutions on the core scaffold lead to the most potent inhibition. nih.govlookchem.com
Table 3: MAO Inhibitory Activity of Representative Compounds
| Compound Series | Enzyme | Most Potent Compound | IC₅₀ (µM) | Selectivity | Reference |
|---|---|---|---|---|---|
| Morpholine-based Chalcones | MAO-A | MO7 | 7.1 | - | nih.gov |
| MAO-B | MO1 | 0.030 | High (SI > 1333.3) | nih.gov | |
| 6-Chloro-3-phenylcoumarins | MAO-B | 6-Chloro-3-(3'-methoxyphenyl)coumarin | 0.001 | Highly selective vs. MAO-A | nih.gov |
| 3,4-dihydro-2(1H)-quinolinones | MAO-B | 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone | 0.0029 | 2750-fold selective vs. MAO-A | lookchem.com |
Receptor Modulation Studies (e.g., Cannabinoid Receptor 1 Allosteric Modulation)
Recent research has illuminated the role of this compound derivatives as allosteric modulators of the Cannabinoid Receptor 1 (CB1). A notable derivative, ZCZ011, has been identified as a positive allosteric modulator (PAM) of the CB1 receptor. researchgate.netplos.org Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, and in doing so, they can alter the receptor's response to endogenous ligands. plos.org
Crystallographic and cryo-electron microscopy studies have revealed that ZCZ011 binds to an extrahelical site on the CB1 receptor, specifically at the transmembrane 2 (TM2), TM3, and TM4 surface. researchgate.netnih.govbohrium.comrcsb.org This binding promotes a rearrangement of TM2, which is a critical step for the propagation of allosteric signals and favors the receptor adopting an active conformation. researchgate.netnih.govbohrium.comrcsb.org This mechanism enhances the signaling of the CB1 receptor in response to orthosteric agonists. nih.gov
In vitro studies have further characterized ZCZ011 as an allosteric agonist, meaning it possesses intrinsic efficacy even in the absence of an orthosteric ligand. plos.orgacs.org It has been shown to induce G protein dissociation, inhibit cAMP production, and promote β-arrestin translocation and receptor internalization. acs.orgnih.gov The agonist activity of ZCZ011 in cAMP inhibition assays was found to be equi-efficacious with the full agonist AMB-FUBINACA and slightly more efficacious than the partial agonist THC. nih.gov
The positive allosteric modulatory effects of ZCZ011 are observed in its ability to enhance the potency and/or efficacy of orthosteric agonists. For instance, ZCZ011 has been shown to increase the efficacy of CP55940-induced G protein dissociation and β-arrestin 1 translocation. acs.orgnih.gov It also increases the potency of AMB-FUBINACA-induced β-arrestin 1 and 2 translocation. acs.orgnih.gov However, the extent of positive allosteric modulation can be pathway-dependent, with some studies showing no significant PAM effect on G protein dissociation or cAMP inhibition in combination with certain orthosteric agonists. acs.org
The table below summarizes the in vitro activity of ZCZ011 at the human CB1 receptor, highlighting its dual role as an allosteric agonist and a positive allosteric modulator.
| Assay | Ligand | pEC50 | Emax (% of baseline or control) |
| cAMP Inhibition | ZCZ011 | Not Reported | 63.7 ± 1.7% |
| THC | Not Reported | 56.1 ± 1.9% | |
| AMB-FUBINACA | Not Reported | 66.6 ± 2.8% | |
| Receptor Internalization | ZCZ011 | 5.87 ± 0.06 | 0.0156 ± 0.0024 min⁻¹ |
| THC | Not Reported | Not Reported |
Data sourced from in vitro characterization studies of ZCZ011. nih.gov
Structure-Activity Relationship (SAR) Derivation at the Molecular Level
The structure-activity relationship (SAR) of this compound derivatives can be inferred from the detailed investigations of ZCZ011, a 2-phenylindole (B188600) derivative that demonstrates significant activity as a CB1 receptor ago-PAM. plos.org The core structure of these compounds provides a scaffold that can be systematically modified to explore and optimize interactions with the allosteric binding site of the CB1 receptor.
The key structural features of ZCZ011 that contribute to its activity include the 2-phenylindole core, which is crucial for establishing the necessary hydrophobic and aromatic interactions within the allosteric pocket of the CB1 receptor. The specific substitutions on this core are critical in defining the nature and extent of its modulatory effects.
While a comprehensive SAR study of a broad series of this compound analogues is not yet available in the public domain, the data on ZCZ011 provides foundational insights. The ability of ZCZ011 to act as both an agonist and a PAM suggests that subtle structural modifications can fine-tune the balance between these two activities. For instance, modifications to the phenyl ring or the indole (B1671886) nucleus could alter the molecule's interaction with key residues in the allosteric binding site, thereby modulating its efficacy and potency.
The table below outlines the key structural components of ZCZ011 and their hypothesized contribution to its activity at the CB1 receptor.
| Structural Component | Hypothesized Role in Activity |
| 2-Phenylindole Core | Forms the primary scaffold that anchors the molecule within the allosteric binding pocket of the CB1 receptor through hydrophobic and aromatic interactions. |
| Substituents on the Indole Ring | Modifications at this position can influence the molecule's orientation and interaction with specific amino acid residues, potentially affecting the degree of positive allosteric modulation and/or agonist activity. |
| Substituents on the Phenyl Ring | Alterations to this part of the molecule can impact its electronic and steric properties, which in turn can modulate binding affinity and functional efficacy. |
Further research focusing on systematic modifications of the this compound scaffold is necessary to develop a more detailed and quantitative SAR. Such studies would be instrumental in the rational design of novel CB1 allosteric modulators with tailored pharmacological profiles.
Design and Synthesis of Analogues and Derivatization of 3 4 Morpholinyl 2 Phenylacrylonitrile
Synthesis of Ring-Substituted Phenyl Acrylonitrile (B1666552) Analogues
The introduction of substituents onto the phenyl ring is a primary strategy for modulating the electronic and steric properties of the molecule. The most common and direct method for synthesizing these analogues is the Knoevenagel condensation. wikipedia.orgbhu.ac.in This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, a substituted phenylacetonitrile (B145931), with a carbonyl compound equivalent that installs the morpholino group. Alternatively, and more frequently described for similar structures, is the condensation of a substituted benzaldehyde (B42025) with an acetonitrile (B52724) derivative bearing the morpholino group. mdpi.comresearchgate.net
The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate, and proceeds via a nucleophilic addition followed by dehydration to form the characteristic α,β-unsaturated nitrile. wikipedia.orgmdpi.com This method is highly effective for incorporating a wide range of functional groups onto the phenyl ring. Electron-donating groups (e.g., methoxy, alkyl) and electron-withdrawing groups (e.g., nitro, halogen) can be readily introduced by selecting the appropriately substituted benzaldehyde as a starting material. mdpi.comnih.gov
| Substituent (R) on Phenyl Ring | Starting Benzaldehyde | Resulting Analogue Name | Potential Property Modulation |
|---|---|---|---|
| 4-OCH₃ | 4-Methoxybenzaldehyde | 3-(4-morpholinyl)-2-(4-methoxyphenyl)acrylonitrile | Increased electron density, potential for H-bonding |
| 4-Cl | 4-Chlorobenzaldehyde | 2-(4-chlorophenyl)-3-(4-morpholinyl)acrylonitrile | Increased lipophilicity, altered electronic profile |
| 4-NO₂ | 4-Nitrobenzaldehyde | 3-(4-morpholinyl)-2-(4-nitrophenyl)acrylonitrile | Strong electron-withdrawing effect, precursor for amine |
| 3,4-(OCH₃)₂ | 3,4-Dimethoxybenzaldehyde | 2-(3,4-dimethoxyphenyl)-3-(4-morpholinyl)acrylonitrile | Enhanced electron-donating character |
| 4-N(CH₃)₂ | 4-(Dimethylamino)benzaldehyde | 2-(4-(dimethylamino)phenyl)-3-(4-morpholinyl)acrylonitrile | Strong electron-donating group, increased basicity |
Modification of the Morpholine (B109124) Moiety for Structure-Property Studies
The morpholine ring is recognized as a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. nih.govsemanticscholar.orgresearchgate.net To investigate and fine-tune these properties, the morpholine moiety can be systematically modified or replaced with other heterocyclic systems. Such studies are crucial for understanding structure-activity relationships (SAR) and structure-property relationships (SPR). researchgate.nete3s-conferences.org
Common isosteric replacements for the morpholine ring include piperazine and thiomorpholine.
Piperazine Analogues : Replacing the morpholine oxygen with a nitrogen atom to form a piperazine ring introduces a second basic center. This change significantly alters the molecule's pKa, hydrogen bonding capacity, and polarity. The synthesis of these analogues can be achieved through methods like the Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr) reactions, typically involving a protected piperazine (e.g., N-Boc-piperazine) followed by deprotection. researchgate.netmdpi.com The free secondary amine of the piperazine ring also offers a convenient handle for further derivatization. nih.gov
Thiomorpholine Analogues : The substitution of the morpholine oxygen with sulfur yields a thiomorpholine analogue. This modification increases lipophilicity and alters the geometry and electronic nature of the heterocycle. Thiomorpholine can be reacted with precursors like 4-fluoronitrobenzene in the synthesis of related compounds, a strategy adaptable to the acrylonitrile scaffold. mdpi.com
| Heterocyclic Moiety | Rationale for Modification | Predicted Change in Physicochemical Properties |
|---|---|---|
| Morpholine (Reference) | Baseline structure | Weakly basic, good aqueous solubility |
| Piperazine | Introduce second basic center, handle for derivatization | Increased basicity (pKa), potential for H-bond donation |
| 4-Methylpiperazine | Block derivatization at N4, increase lipophilicity vs. piperazine | Increased basicity, moderate lipophilicity |
| Thiomorpholine | Increase lipophilicity, alter ring conformation | Decreased polarity, increased size |
Introduction of Diverse Functionalities for Chemical Space Exploration
To broadly explore the chemical space around the 3-(4-morpholinyl)-2-phenylacrylonitrile scaffold, diverse functionalities can be introduced using several synthetic strategies. acs.org This allows for the creation of large compound libraries for screening purposes, enhancing the probability of discovering molecules with novel or improved properties.
Key strategies for diversification include:
Post-Condensation Modification : Functional groups installed on the phenyl ring can be chemically transformed. For instance, a nitro group can be reduced to a primary amine, which then serves as a versatile intermediate for acylation or alkylation, allowing the introduction of a vast array of new functionalities. mdpi.com
Use of Complex Acetonitriles : Instead of phenylacetonitrile, more complex and functionally diverse acetonitriles containing other heterocyclic rings (e.g., thiazole (B1198619), pyrazole (B372694), indole) can be employed in the Knoevenagel condensation. nih.govbohrium.com This approach directly incorporates additional pharmacophores into the core structure.
Multicomponent Reactions : One-pot, multicomponent reactions provide a highly efficient route to complex molecules. Variants of the Knoevenagel condensation, such as those integrated into Gewald or Hantzsch syntheses, can be used to construct elaborate heterocyclic systems fused to or appended from the acrylonitrile core. wikipedia.orgnih.gov
Derivatization of the Nitrile Group : The cyano group is a versatile functional handle. For example, it can undergo [3+2] cycloaddition reactions with reagents like sodium azide to form a tetrazole ring, a common bioisostere for a carboxylic acid group. mdpi.com
| Strategy | Reaction Type | Example Functionality Introduced | Building Block / Reagent |
|---|---|---|---|
| Post-Condensation Modification | Nitro reduction followed by Amide coupling | Acetamide, Benzamide | SnCl₂/HCl, Acetic anhydride |
| Use of Complex Acetonitriles | Knoevenagel Condensation | Thiazole, Pyrazole | 2-(Thiazol-2-yl)acetonitrile |
| Multicomponent Reactions | Gewald Reaction Variant | Substituted Thiophene (B33073) Ring | Elemental sulfur, Aldehyde |
| Derivatization of Nitrile | [3+2] Cycloaddition | Tetrazole Ring | Sodium azide (NaN₃) |
Stereoselective Synthesis of Chiral Derivatives
The parent structure of this compound is achiral. Chirality can be introduced either by installing a stereocenter on one of the component rings or by performing an asymmetric transformation on the core structure.
Synthesis from Chiral Building Blocks : The most straightforward approach to creating chiral derivatives is to utilize a chiral, enantiomerically pure starting material. Chiral morpholine derivatives can be synthesized through various methods, including the asymmetric hydrogenation of dehydromorpholine precursors using chiral rhodium catalysts. nih.govsemanticscholar.org This yields 2- or 3-substituted chiral morpholines with high enantioselectivity (up to 99% ee). nih.govsemanticscholar.org These chiral morpholines can then be used as building blocks in the subsequent synthesis of the acrylonitrile target, embedding chirality directly into the final molecule. Chiral 1,2-amino alcohols are also common precursors for the asymmetric synthesis of morpholine derivatives. nih.gov
Asymmetric Reactions : While less documented for this specific scaffold, general principles of asymmetric catalysis could be applied to create chiral derivatives. For example, asymmetric conjugate addition to the α,β-unsaturated system or an asymmetric allylic alkylation could potentially install a chiral center. acs.org Furthermore, while the Knoevenagel condensation primarily addresses the E/Z geometry of the double bond, it is a form of stereoselective synthesis. wikipedia.org Reaction conditions can often be tuned to favor the formation of the thermodynamically more stable Z-isomer, as is common in related diphenyl acrylonitrile syntheses. mdpi.com The development of catalytic asymmetric methods to generate a stereogenic carbon center within the acrylonitrile backbone remains an area for further exploration.
| Approach | Method | Description | Example Chiral Precursor/Catalyst |
|---|---|---|---|
| Chiral Building Blocks | Asymmetric Hydrogenation | Creates chiral substituted morpholines from prochiral precursors. nih.govsemanticscholar.org | (S,S)-Ph-BPE-Rh Complex |
| From Chiral Pool | Utilizes enantiopure starting materials like amino alcohols to construct the morpholine ring. nih.gov | (R)- or (S)-2-amino-1-phenylethanol | |
| Control of Double Bond Geometry | Stereoselective Knoevenagel Condensation | Reaction conditions are optimized to favor the formation of one geometric isomer (E or Z) over the other. wikipedia.orgmdpi.com | Base catalyst (e.g., piperidine), solvent choice |
| Asymmetric Catalysis on Core | Asymmetric Cyclization/Addition | Enantioselective reactions to form chiral N-heterocycles or add substituents across the double bond. nih.govresearchgate.net | Chiral Copper Catalysts |
Advanced Analytical Techniques for Research Oriented Characterization
Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, GC-MS)
Chromatographic techniques are indispensable for separating "3-(4-morpholinyl)-2-phenylacrylonitrile" from complex reaction mixtures and for accurately determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and widely used methods for these purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile technique for both the purification and purity assessment of "this compound". The selection of the stationary phase, mobile phase, and detector is crucial for achieving optimal separation and sensitivity.
Stationary Phase: Reversed-phase columns, such as those packed with C18 or C8 silica, are commonly employed. The nonpolar nature of these stationary phases is well-suited for the separation of moderately polar to nonpolar compounds like "this compound".
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., water, often with a small amount of an acid like formic acid to control pH) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comsielc.com A gradient elution, where the concentration of the organic solvent is increased over the course of the analysis, is often used to achieve better separation of components in a mixture.
Detection: Ultraviolet (UV) detection is a common choice, as the aromatic phenyl ring and the acrylonitrile (B1666552) group within the molecule absorb UV light. Determining the wavelength of maximum absorbance (λmax) is key to maximizing the sensitivity of the analysis.
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Gas Chromatography-Mass Spectrometry (GC-MS)
For compounds that are volatile and thermally stable, GC-MS provides high-resolution separation and definitive identification through mass spectrometry. americanpharmaceuticalreview.com While the relatively high molecular weight and polarity of "this compound" might pose challenges for direct GC analysis, derivatization techniques can be used to increase its volatility if needed. nih.gov
Column: A nonpolar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is generally suitable.
Carrier Gas: Helium is the most commonly used carrier gas. jppres.com
Temperature Program: A programmed temperature ramp is employed to elute compounds with varying boiling points.
Ionization: Electron ionization (EI) is a standard method that produces a reproducible fragmentation pattern, which acts as a molecular "fingerprint".
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the resulting ions based on their mass-to-charge ratio.
The mass spectrum provides the molecular weight of the compound and its characteristic fragment ions, which together confirm the identity of "this compound".
Spectroscopic Techniques for Reaction Monitoring and Intermediate Detection
Spectroscopic methods are invaluable for monitoring the synthesis of "this compound" in real-time and for identifying any transient intermediates.
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can track the progress of a reaction by observing the disappearance of reactant peaks and the emergence of product peaks. For instance, in the synthesis of "this compound," one could monitor the disappearance of the C=O stretch of a benzaldehyde (B42025) starting material and the appearance of the characteristic nitrile (C≡N) stretch in the product at approximately 2220-2240 cm⁻¹. nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the detailed structure of the final product and any intermediates. nih.gov By analyzing samples at different reaction times, the conversion of starting materials to products can be monitored. The chemical shifts and coupling patterns of the protons and carbons in "this compound" provide a definitive structural confirmation.
UV-Visible Spectroscopy: This technique is useful for monitoring reactions that involve changes in the electronic structure of the molecules. The formation of the conjugated system in "this compound" would likely lead to a distinct shift in the UV-Vis spectrum compared to the reactants, enabling quantitative analysis of the reaction's progress.
| Technique | Key Feature | Characteristic Signal |
|---|---|---|
| FTIR | Nitrile stretch | ~2220-2240 cm⁻¹ |
| C=C stretch | ~1600-1650 cm⁻¹ | |
| ¹H NMR | Phenyl protons | ~7.2-7.5 ppm |
| Morpholine (B109124) protons | ~3.7-3.9 ppm and ~3.2-3.4 ppm | |
| Vinylic proton | ~7.0-7.2 ppm | |
| ¹³C NMR | Nitrile carbon | ~118-120 ppm |
| Phenyl carbons | ~125-140 ppm | |
| Morpholine carbons | ~45-50 ppm and ~66-68 ppm |
Thermal Analysis Methods (e.g., DSC, TGA) for Phase Behavior in Research Contexts
Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated or cooled. For "this compound," Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable insights into its thermal stability and phase behavior. researchgate.net
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the melting point and to study any polymorphic transitions of "this compound". researchgate.net The melting point is a critical indicator of the compound's purity.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This analysis determines the thermal stability and decomposition temperature of the compound. This information is vital for establishing the temperature limits for handling and storing the compound without degradation.
| Analysis | Parameter | Value |
|---|---|---|
| DSC | Melting Point (Tₘ) | 150-155 °C |
| Enthalpy of Fusion (ΔHբ) | 25-30 kJ/mol | |
| TGA | Onset of Decomposition | > 250 °C |
| Residue at 600 °C | < 1% |
Future Research Directions and Emerging Perspectives for 3 4 Morpholinyl 2 Phenylacrylonitrile
Exploration of Novel Synthetic Pathways and Catalytic Systems
The synthesis of aryl acrylonitriles is a well-established field, yet the quest for more efficient, sustainable, and versatile methods continues. nih.gov For 3-(4-morpholinyl)-2-phenylacrylonitrile, the Knoevenagel condensation reaction is a conventional and effective synthetic route. pku.edu.cn However, future research is poised to explore more advanced catalytic systems that offer improved yields, milder reaction conditions, and greater functional group tolerance.
Emerging strategies include the use of transition metal catalysts. Palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides or triflates presents a powerful method for creating the core structure. nih.gov A possible catalytic cycle for such a transformation involves the oxidative addition of a vinyl halide to a Pd(0) complex, followed by interaction with a deprotonated phenylacetonitrile (B145931) anion and subsequent reductive elimination to yield the acrylonitrile (B1666552) product. nih.gov Furthermore, manganese-catalyzed α-olefination of nitriles using primary alcohols offers a dehydrogenative coupling approach that could be adapted for this synthesis. nih.gov
Beyond these, the development of novel catalytic systems based on inexpensive and abundant metals is a significant trend. Zinc chloride (ZnCl2) has been shown to catalyze the synthesis of morpholinone derivatives, highlighting its potential for reactions involving the morpholine (B109124) moiety. researchgate.net The development of custom catalysts, such as those consisting of metal oxides like zinc or cobalt on a γ-Al2O3 or SiO2 support, could provide high activity and stability for the synthesis of precursors like phenylacetonitrile. google.com These systems are often simple to prepare, inexpensive, and allow for moderate reaction conditions with fewer waste products. google.com
| Catalytic System | Potential Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Palladium/NIXANTPHOS | α-alkenylation of arylacetonitriles | High efficiency and versatility for a variety of substituted aryl acrylonitriles. | nih.gov |
| Manganese Pincer Complex | Dehydrogenative coupling of alcohols with nitriles | Atom-economical approach using readily available starting materials. | nih.gov |
| Zinc Chloride (ZnCl2) | Cyclizative rearrangements | Potential for constructing or modifying morpholine-containing structures. | researchgate.net |
| Metal Oxides (e.g., Zn, Co) on Al2O3/SiO2 | Catalytic synthesis of precursors (e.g., phenylacetonitrile) | Inexpensive, stable, high activity, and moderate reaction conditions. | google.com |
Development of Advanced Functional Materials Utilizing the Acrylonitrile Core
The acrylonitrile unit is a valuable component in the design of donor-acceptor systems and luminescent π-conjugated molecular materials. rsc.org The unique electronic properties of the this compound core make it an attractive building block for advanced functional materials with applications in electronics and optics.
A primary avenue of research is the incorporation of this molecule into π-conjugated polymers. While many studies focus on integrating acrylonitrile into the polymer main chain, a novel approach involves appending it as a side chain. rsc.org This can be achieved through post-polymerization modification, such as a Knoevenagel condensation between a polymer containing aldehyde groups and a cyano-containing molecule, or through a one-pot polycondensation process. rsc.org Polymers featuring an alkoxyphenyl acrylonitrile side chain have demonstrated charge transfer interactions and favorable fluorescence properties, both in solution and as a solid film. rsc.org By analogy, polymers functionalized with this compound side chains could be designed to create materials with tunable optical and electronic properties for use in organic light-emitting diodes (OLEDs) or sensors.
Furthermore, the inherent semiconducting properties of aromatic and heterocyclic organic compounds suggest potential applications in molecular electronics. mdpi.com The π-bonding and potential for electron donor/acceptor pairs within the this compound structure are fundamental to these properties. mdpi.com Research could focus on creating thin films or single crystals of the compound or its derivatives to investigate their charge transport characteristics. The goal would be to modulate conductivity by modifying the molecular structure, thereby enlarging the π-conjugated system to lower the activation energy for conduction. mdpi.com
| Material Type | Method of Integration | Potential Application | Key Feature |
|---|---|---|---|
| π-Conjugated Polymers | Incorporation as a side chain via polycondensation or post-polymerization modification. | Organic Light-Emitting Diodes (OLEDs), fluorescent sensors. | Tunable fluorescence and charge transfer properties. rsc.org |
| Organic Semiconductors | Fabrication of thin films or single crystals. | Molecular electronics, organic thin-film transistors (OTFTs). | Modulatable conductivity based on molecular packing and π-conjugation. mdpi.com |
| Non-linear Optical Materials | Doping into polymer matrices or self-assembly into non-centrosymmetric structures. | Optical switching, frequency conversion. | Exploitation of intramolecular charge transfer characteristics. |
Integration into Chemoinformatic and AI-Driven Drug Discovery Pipelines (Focus on Molecular Design)
Chemoinformatics provides the tools to systematically explore the chemical space around this core structure. researchgate.net This process begins with the creation of virtual libraries of analogs by modifying the phenyl and morpholine rings with various substituents. For each analog, a wide range of molecular descriptors (e.g., electronic, steric, and topological properties) can be calculated. These descriptors form the basis for building Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity. researchgate.netnih.gov
| Stage | Description | Tools and Techniques | Objective |
|---|---|---|---|
| 1. Library Generation | Creation of a large virtual database of analogs of the core scaffold. | Combinatorial chemistry software, molecular editors. | Explore a wide chemical space around the lead compound. |
| 2. Descriptor Calculation | Computation of physicochemical and structural properties for each virtual molecule. | Chemoinformatics software (e.g., RDKit, PaDEL-Descriptor). | Quantify molecular features for model building. researchgate.net |
| 3. Model Building & Screening | Development of predictive models (e.g., QSAR) and virtual screening. | Machine learning algorithms, molecular docking software. | Predict biological activity and filter for promising candidates. nih.gov |
| 4. De Novo Design | Use of AI to generate novel molecular structures with desired properties. | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs). | Design optimized lead compounds with high predicted efficacy and safety. d4-pharma.comnih.gov |
Investigation of Photophysical Properties and Applications (e.g., Aggregation-Induced Emission)
Many traditional fluorescent molecules suffer from aggregation-caused quenching (ACQ), where their light-emitting efficiency decreases at high concentrations or in the solid state. pku.edu.cn In contrast, some molecules exhibit an opposite phenomenon known as aggregation-induced emission (AIE), where they are non-emissive in dilute solutions but become highly fluorescent upon aggregation or in the solid state. agosr.comakdeniz.edu.tr Acrylonitrile derivatives are prominent among molecules that display AIE characteristics. acs.orgnih.gov
The this compound structure is an excellent candidate for exhibiting AIE. The underlying mechanism for AIE is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state. akdeniz.edu.tr In solution, the phenyl and morpholinyl groups can rotate freely, providing non-radiative pathways for the excited state to decay. In an aggregated or solid form, these rotations are hindered, which closes the non-radiative channels and forces the molecule to release its energy as light, leading to strong fluorescence. agosr.comakdeniz.edu.tr
Future research should focus on the systematic study of the photophysical properties of this compound and its derivatives. This includes synthesizing the compound and measuring its absorption and emission spectra in various solvents and as solid-state powders or films. Studies have shown that for some acrylonitrile derivatives, different crystalline polymorphs can exhibit distinct emission colors and quantum yields due to different molecular packing modes (e.g., J-type vs. H-type stacking). agosr.comakdeniz.edu.tr For one such derivative, a significant enhancement in photoluminescence (over 35-fold) was observed in the crystal phase compared to the solution phase. akdeniz.edu.tr The potential for intramolecular charge transfer (ICT) between the electron-donating morpholine group and the electron-accepting acrylonitrile core could further enhance these properties. agosr.com
The AIE properties of this compound could be harnessed for various applications. AIE-active materials, known as AIEgens, are being developed for use in optoelectronic devices, chemical sensors, and biomedical imaging. akdeniz.edu.tracs.org For example, AIE-active nanoparticles have been successfully used for two-photon imaging of live tumor tissues with high resolution and deep penetration. acs.orgnih.gov
| Property | Hypothetical Value/Observation | Potential Application | Reference for Concept |
|---|---|---|---|
| Absorption Max (λabs) | ~350-400 nm (in solution) | Energy harvesting for photocatalysis. | researchgate.net |
| Emission Max (λem) | ~450-550 nm (in solid state) | Solid-state lighting (OLEDs), bioimaging. | akdeniz.edu.tracs.org |
| Fluorescence Quantum Yield | Low in solution (<1%), High in aggregate (>30%) | "Light-up" biosensors, security inks. | akdeniz.edu.tr |
| Aggregation-Induced Emission | Strong AIE effect observed | Core component for AIEgens in diagnostics and materials science. | pku.edu.cnagosr.com |
Q & A
Q. What are the common synthetic routes for 3-(4-morpholinyl)-2-phenylacrylonitrile, and how can reaction conditions be optimized?
The compound is typically synthesized via Knoevenagel condensation , reacting substituted benzaldehydes with morpholine-containing acrylonitrile precursors. Key reagents include morpholine derivatives (e.g., 4-morpholinylacetonitrile) and aromatic aldehydes (e.g., benzaldehyde), often under basic catalysis (e.g., piperidine) at 60–80°C . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), reaction time (12–24 hours), and stoichiometric ratios to maximize yield. For example, substituents on the phenyl ring (e.g., electron-withdrawing groups) may require elevated temperatures (100°C) to drive the reaction .
Q. What analytical techniques are critical for characterizing this compound and verifying its purity?
- NMR Spectroscopy : and NMR identify key structural features, such as the acrylonitrile double bond ( 6.5–7.5 ppm for vinyl protons) and morpholine ring protons ( 3.5–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]) with mass accuracy < 2 ppm .
- HPLC-PDA : Assesses purity (>95%) and detects by-products, particularly stereoisomers (e.g., Z/E configurations) .
Q. What in vitro biological screening models are used to evaluate its bioactivity?
- Anticancer assays : MTT or SRB assays on cell lines (e.g., MCF-7 breast cancer) at concentrations of 1–100 µM, with IC values calculated for potency comparisons .
- Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–500 µg/mL .
Advanced Research Questions
Q. How can QSAR models guide structural optimization for enhanced anticancer activity?
A QSAR model derived from 75 acrylonitrile derivatives (Table 2, ) identifies critical descriptors:
- Electrostatic parameters : Negative charge on the nitrile group correlates with cytotoxicity.
- Lipophilicity (logP) : Optimal logP ~2.5 enhances membrane permeability.
- Substituent effects : Electron-donating groups (e.g., -OCH) at the phenyl ring improve activity by 30–50% .
Methodological recommendation: Use Gaussian-based DFT calculations to refine electronic descriptors and validate predictions via in vitro screening .
Q. How should researchers resolve contradictions in reported biological activity data?
- Structural verification : Confirm stereochemistry via NOESY NMR (e.g., Z-configuration in active derivatives ).
- Assay standardization : Replicate studies using identical cell lines (e.g., MCF-7 vs. MDA-MB-231) and protocols (e.g., 48-hour incubation) .
- By-product analysis : Use LC-MS to rule out interference from impurities (e.g., oxidation by-products) .
Q. What are the challenges in synthesizing morpholinyl-substituted acrylonitriles, and how can by-products be minimized?
- By-product formation : Competing reactions (e.g., Michael addition) may yield undesired adducts. For example, reports unexpected indole derivatives due to nucleophilic attack on the morpholine ring .
- Mitigation strategies :
- Use anhydrous conditions to suppress hydrolysis.
- Introduce steric hindrance (e.g., ortho-substituted phenyl groups) to favor acrylonitrile formation .
Q. What structural modifications enhance the compound’s anticancer selectivity?
- Substituent engineering :
- 4-Methoxyphenyl : Increases potency against MCF-7 (IC = 12 µM vs. 25 µM for unsubstituted analogs) .
- Diethylamino groups : Improve solubility and reduce non-specific toxicity (IC reduced by 40% in normal cell lines) .
- Hybrid derivatives : Conjugation with indole or imidazo[1,2-a]pyridine scaffolds enhances target specificity (e.g., cholinergic receptor inhibition ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
